N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the pyrrolopyrazine core, the flexibility of the cyclohexyl and ethoxyphenyl groups, and the polarity of the carboxamide group. The presence of these diverse functional groups could potentially give the compound interesting chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions. The ethoxyphenyl group could undergo reactions typical of ethers and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (carboxamide) and nonpolar (cyclohexyl, ethoxyphenyl) groups could give the compound unique solubility properties .Scientific Research Applications
PET Imaging and Neurological Research
Compounds with structural similarities to "N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" have been used in Positron Emission Tomography (PET) imaging, particularly in the study of central nervous system receptors. For example, [11C]WAY-100635 and its derivatives are notable for their selective binding to 5-HT1A receptors, providing insights into the receptor's distribution in the human brain, which is crucial for understanding psychiatric and neurological disorders (Pike et al., 1995). These studies showcase the potential for structurally similar compounds to be used in developing radioligands for PET imaging, aiding in the diagnosis and research of mental health conditions.
Environmental and Toxicological Studies
Another application area is in environmental and toxicological studies, where compounds like "this compound" could be analyzed for their environmental presence, degradation products, and potential effects on human health. For instance, studies on the environmental exposure to specific plasticizers and pesticides provide crucial data on human and ecological risks (Silva et al., 2013), (Babina et al., 2012). Such research emphasizes the importance of understanding chemical compounds' environmental impacts and their metabolites, contributing to safer environmental practices and regulations.
Drug Discovery and Pharmacological Research
Structurally complex compounds often find applications in drug discovery and pharmacological research. For example, studies on novel antiulcer agents and antifibrinolytic compounds demonstrate the therapeutic potential of unique chemical structures (Chiu et al., 1984), (Andersson et al., 2009). These studies reveal how modifications to the chemical structure can lead to compounds with specific pharmacological activities, underscoring the potential for compounds like "this compound" to serve as bases for developing new drugs.
Future Directions
properties
IUPAC Name |
N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-2-27-19-12-10-17(11-13-19)21-20-9-6-14-24(20)15-16-25(21)22(26)23-18-7-4-3-5-8-18/h6,9-14,18,21H,2-5,7-8,15-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWISVTLGHJVIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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